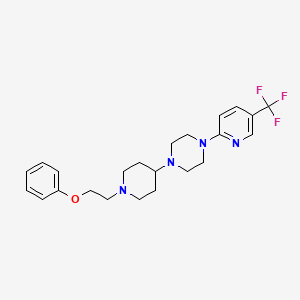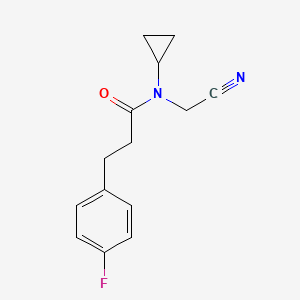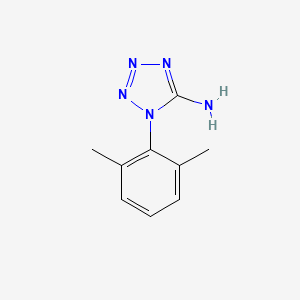![molecular formula C20H18FN3OS B2825685 4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 900000-26-2](/img/structure/B2825685.png)
4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a heterocyclic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains a cyclopentane ring, a fluorophenyl group, a pyridinyl group, and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrimidine rings, for example, can undergo reactions such as alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. These properties can be influenced by factors such as the presence of the fluorophenyl group, which can increase the compound’s stability and lipophilicity .科学的研究の応用
Photoluminescent Properties
A study by Constable et al. (2014) explored the properties of iridium(III) complexes, including those containing fluoro, sulfane, and sulfone groups similar to the chemical structure . These complexes exhibit distinct photoluminescent properties, particularly the sulfone derivatives, which are green emitters with high photoluminescence quantum yields. This highlights the potential of such compounds in photoluminescent applications (Constable et al., 2014).
Fluorescence Probes for Cadmium Detection
Hagimori et al. (2021) developed a Cd2+ fluorescence probe based on a pyridine-pyrimidine structure, demonstrating the compound's ability to selectively detect Cd2+ over other biologically relevant metal ions. This suggests the applicability of related compounds in the development of fluorescence probes for metal ion detection in biological systems (Hagimori et al., 2021).
Synthesis of Dihydropyridones
Bennasar et al. (2002) described the synthesis of various dihydropyridones, crucial intermediates in medicinal chemistry, by nucleophilic addition of ester enolates to related pyridinium salts. This research underlines the importance of pyrimidine derivatives in synthesizing bioactive molecules (Bennasar et al., 2002).
Anti-Inflammatory and Analgesic Agents
Muralidharan et al. (2019) synthesized derivatives of dihydropyrimidin-2-ol, which showed significant anti-inflammatory and analgesic activities. The structure of these compounds emphasizes the potential of pyrimidine derivatives in developing new pharmacological agents (Muralidharan et al., 2019).
Heterocyclic Derivatives Synthesis
Bassyouni and Fathalla (2013) focused on synthesizing sulfanyl pyrimidin-4(3H)-one derivatives, demonstrating a broad spectrum of biological activities. This highlights the versatility of pyrimidine-based compounds in pharmaceutical applications (Bassyouni & Fathalla, 2013).
PDE9A Inhibitor for Cognitive Disorders
Verhoest et al. (2012) described the development of a novel PDE9A inhibitor for the treatment of cognitive disorders. The compound structure and its therapeutic potential showcase the relevance of pyrimidine derivatives in neurological applications (Verhoest et al., 2012).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would need to be evaluated through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions.
将来の方向性
特性
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-17-8-2-1-6-15(17)13-26-19-16-7-3-9-18(16)24(20(25)23-19)12-14-5-4-10-22-11-14/h1-2,4-6,8,10-11H,3,7,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFZRMJRIARGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)
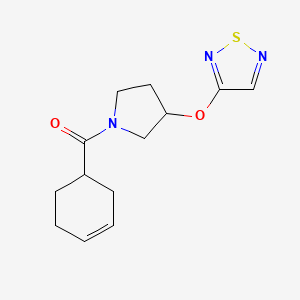
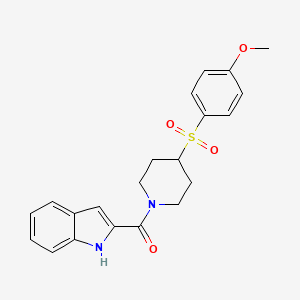
![Isoxazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2825610.png)
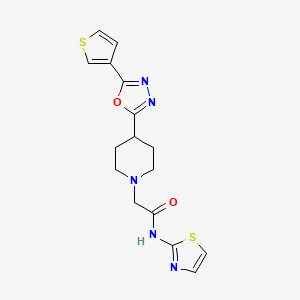
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)
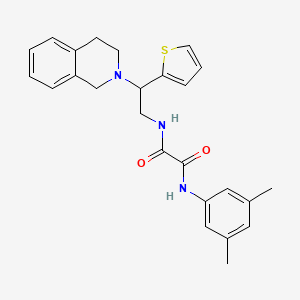
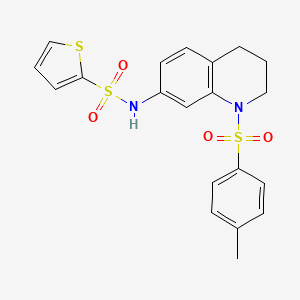
![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)
